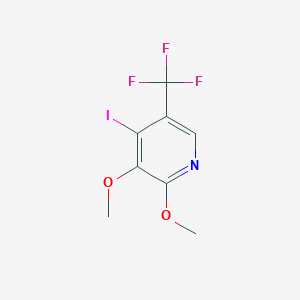

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine

Vue d'ensemble

Description

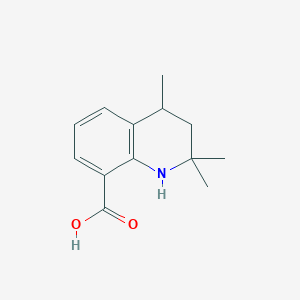

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C8H7F3INO2 and a molecular weight of 333.05 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is COc1ncc(c(I)c1OC)C(F)(F)F . The InChI is 1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C8H7F3INO2 and its molecular weight is 333.05 .Applications De Recherche Scientifique

1. Complex Formation and Structural Characterization

A study investigated the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of an n–σ* complex. This complex was characterized through UV-spectroscopy and X-ray diffraction, revealing insights into the crystal structure, including hydrogen bonds and intermolecular contacts involving iodine. This research contributes to understanding the structural characteristics and complex formation of related compounds (Chernov'yants et al., 2011).

2. Site-Selective Electrophilic Substitutions

In another research, 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, underwent a transformation to its 3-iodo derivative. This process highlights the potential for site-selective electrophilic substitutions, offering avenues for further manipulations in halogen/metal exchange reactions (Mongin et al., 1998).

3. Functionalization of Pyridines

Research focused on the regioexhaustive functionalization of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines to derive carboxylic acids. This study underscores the versatility of these compounds in synthesizing diverse functionalized molecules (Cottet et al., 2004).

4. Displacement Reactions

A study extended a method for producing trifluoromethyl substituted benzenes to the pyridine series, demonstrating that 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines by displacing iodide. This research shows the potential for chemical modifications in the pyridine series through displacement reactions (Cottet & Schlosser, 2002).

5. Halogen-Bonded Dimer Formation

Research revealed that certain iodo- and bromo-phenylethynylpyridines, designed to form self-complementary dimers in the solid state, actually succeeded in doing so. This study provides insights into the structural aspects of halogen bonding in pyridine derivatives (Oburn et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethylpyridine structures have been observed to exhibit superior pest control properties .

Mode of Action

It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives contributes to their efficacy .

Result of Action

Compounds with similar structures have been observed to have superior pest control properties .

Analyse Biochimique

Biochemical Properties

4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s iodine and trifluoromethyl groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves covalent bonding or strong non-covalent interactions, which can alter the activity of the target biomolecules.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At high doses, it can cause toxic or adverse effects, including oxidative stress, tissue damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects.

Propriétés

IUPAC Name |

4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFISGSRXCHTAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1OC)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223722 | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-81-4 | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)

![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)

![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)

![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)

![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)